molecular formula C14H10Cl2N4O B11478143 1-[3-chloro-4-(2-chlorophenoxy)phenyl]-5-methyl-1H-tetrazole

1-[3-chloro-4-(2-chlorophenoxy)phenyl]-5-methyl-1H-tetrazole

Cat. No.: B11478143
M. Wt: 321.2 g/mol
InChI Key: CPJKXKVLKIHSBQ-UHFFFAOYSA-N
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Description

1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-(2-chlorophenoxy)aniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen-containing compounds.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and chlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The chlorophenyl and chlorophenoxy groups can further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy structure.

    Rafoxanide: An anthelmintic agent with a related chlorophenyl group.

Uniqueness

1-[3-CHLORO-4-(2-CHLOROPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a tetrazole ring with chlorophenyl and chlorophenoxy groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10Cl2N4O

Molecular Weight

321.2 g/mol

IUPAC Name

1-[3-chloro-4-(2-chlorophenoxy)phenyl]-5-methyltetrazole

InChI

InChI=1S/C14H10Cl2N4O/c1-9-17-18-19-20(9)10-6-7-14(12(16)8-10)21-13-5-3-2-4-11(13)15/h2-8H,1H3

InChI Key

CPJKXKVLKIHSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)OC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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